1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine
Overview
Description
1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a methylphenyl group
Preparation Methods
The synthesis of 1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylmethoxy group: This step involves the reaction of cyclopropylmethanol with a suitable reagent to form the cyclopropylmethoxy group.
Attachment to the methylphenyl group: The cyclopropylmethoxy group is then attached to the methylphenyl group through a series of reactions, including halogenation and nucleophilic substitution.
Formation of the ethylamine group:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methylphenyl group, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems or its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in a particular biological system or its application in a chemical reaction.
Comparison with Similar Compounds
1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine can be compared with other similar compounds, such as:
1-(2-Chloro-4-methoxy-5-methylphenyl)-ethylamine: This compound has a similar structure but includes a chloro group instead of a cyclopropylmethoxy group, leading to different chemical and biological properties.
1-(2-Cyclopropylmethoxy-5-methylphenyl)ethanone: This compound differs by having a ketone group instead of an ethylamine group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-[2-(cyclopropylmethoxy)-5-methylphenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-3-6-13(12(7-9)10(2)14)15-8-11-4-5-11/h3,6-7,10-11H,4-5,8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOPDRMVAJUSKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CC2)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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